3-Formyl-tetrahydro-pyridazine-1,2-dicarboxylic acid di-tert-butyl ester
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Overview
Description
3-Formyl-tetrahydro-pyridazine-1,2-dicarboxylic acid di-tert-butyl ester is a synthetic organic compound with the molecular formula C15H26N2O5 It is characterized by the presence of a formyl group attached to a tetrahydropyridazine ring, along with two di-tert-butyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-tetrahydro-pyridazine-1,2-dicarboxylic acid di-tert-butyl ester typically involves the following steps:
Formation of the Tetrahydropyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid groups with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-tetrahydro-pyridazine-1,2-dicarboxylic acid di-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of 3-carboxy-tetrahydro-pyridazine-1,2-dicarboxylic acid di-tert-butyl ester.
Reduction: Formation of 3-hydroxymethyl-tetrahydro-pyridazine-1,2-dicarboxylic acid di-tert-butyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formyl-tetrahydro-pyridazine-1,2-dicarboxylic acid di-tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Formyl-tetrahydro-pyridazine-1,2-dicarboxylic acid di-tert-butyl ester involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tetrahydropyridazine ring provides a stable framework that can interact with biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Formyl-tetrahydro-pyridazine-1,2,3-tricarboxylic acid di-tert-butyl ester
- 3-Hydroxymethyl-tetrahydro-pyridazine-1,2-dicarboxylic acid di-tert-butyl ester
- 3-Carboxy-tetrahydro-pyridazine-1,2-dicarboxylic acid di-tert-butyl ester
Uniqueness
3-Formyl-tetrahydro-pyridazine-1,2-dicarboxylic acid di-tert-butyl ester is unique due to the presence of the formyl group, which imparts distinct reactivity and potential applications. The combination of the tetrahydropyridazine ring and the di-tert-butyl ester groups further enhances its stability and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
ditert-butyl 3-formyldiazinane-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-9-7-8-11(10-18)17(16)13(20)22-15(4,5)6/h10-11H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMMDMXCPKEWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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